molecular formula C6H9NO2 B2437959 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 72029-78-8

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B2437959
CAS No.: 72029-78-8
M. Wt: 127.143
InChI Key: JBDOTWVUXVXVDR-DSDZBIDZSA-N
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Description

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is an organic compound with the empirical formula C6H9NO2 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives has been achieved through a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This gram-scale cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .


Molecular Structure Analysis

The molecular weight of this compound is 127.14 . The compound’s structure is characterized by a bicyclic system with a three-membered ring fused to a six-membered ring .


Chemical Reactions Analysis

The major diastereoisomers of 3-Azabicyclo[3.1.0]hexane derivatives could be easily isolated by chromatography on silica gel . The reaction demonstrates the practicality of the rhodium-catalyzed cyclopropanation for the synthesis of these valuable pharmaceutical intermediates .

Scientific Research Applications

Synthesis and Stereochemistry

  • Stereoselective Synthesis : A study demonstrated the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This research provided a method to obtain either pure cis or trans acid and highlighted the importance of optical resolution via diastereomeric salt formation or chromatography on a chiral stationary phase (Bakonyi et al., 2013).
  • Intramolecular C–H Bond Insertion : Another research focused on synthesizing a variety of 3-azabicyclo[3.1.0]hexanes via 1,5-C–H insertion of cyclopropylmagnesium carbenoids. This study is crucial for understanding the reactivity of C–H bonds adjacent to a nitrogen atom in these compounds (Kimura et al., 2015).

Biological Applications

  • Conformational Studies : The importance of the conformational structure of these compounds was highlighted in a study focusing on two distinct conformations of GABA when locked by embedding in the bicyclo[3.1.0]hexane core structure. This research emphasizes the significance of these structures in the design of bioactive compounds (Jimeno et al., 2011).
  • Synthesis of Bioactive Compounds : A study on azabicyclo[3.1.0]hexane-1-ols presented them as frameworks for the asymmetric synthesis of pharmacologically active products. This highlights their role in medicinal chemistry, particularly in the synthesis of pyrrolidinones and dihydropyridinones (Jida et al., 2007).

Chemical Transformations

  • Cyclopropanation and Pyridine Synthesis : Research showed the copper-mediated oxidative transformation of N-allyl enamine carboxylates for the synthesis of 3-azabicyclo[3.1.0]hex-2-enes, and their subsequent use in the synthesis of highly substituted pyridines. This study underscores the versatility of these compounds in chemical transformations (Toh et al., 2014).

Safety and Hazards

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The 3-azabicyclo[3.1.0]hexane derivatives have shown diverse biological activities and great potential in the pharmaceutical industry . The practical route to the mu opioid receptor antagonist CP-866,087 demonstrates the potential future directions for this compound .

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDOTWVUXVXVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22255-16-9
Record name cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
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